molecular formula C5H10ClNO B052387 Diethylcarbamoyl chloride CAS No. 88-10-8

Diethylcarbamoyl chloride

Cat. No. B052387
CAS RN: 88-10-8
M. Wt: 135.59 g/mol
InChI Key: OFCCYDUUBNUJIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethylcarbamoyl chloride can be synthesized through the reaction of diethylamine with phosgene or its safer equivalents, such as diphosgene or triphosgene. A practical process involves the methylation of N-benzylideneethylamine followed by hydrolysis and neutralization to produce N-methylethylamine, which then reacts with triphosgene to afford diethylcarbamoyl chloride with a relatively high yield under mild reaction conditions (Deng Yong, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to diethylcarbamoyl chloride, such as N-diethylcarbamoyl-o-benzenedisulfonimide, features non-planar geometry at nitrogen and an amide single bond. This structural characteristic is crucial for understanding the reactivity and interactions of diethylcarbamoyl chloride derivatives (J. Dalluhn et al., 2001).

Scientific Research Applications

  • Structural Analysis and Hydrolysis Susceptibility : Dalluhn et al. (2001) investigated the molecular structure of a compound synthesized using diethylcarbamoyl chloride, focusing on its urea moiety. They found that this compound, along with its dimethyl homologue, is prone to rapid hydrolysis at the weak N-C(O) bond, which suggests its potential use in studying hydrolysis reactions and chemical structure analysis (Dalluhn, Pröhl, Fischer, Jones, & Blaschette, 2001).

  • Role in Solvolyses and Synthesis : D’Souza and Kevill (2016) discussed the significance of carbamoyl chlorides, including diethylcarbamoyl chloride, as important intermediates in both research laboratories and industrial syntheses. Their review of solvolysis reactions highlights the compound's utility in various chemical synthesis processes and mechanistic studies (D’Souza & Kevill, 2016).

  • Nucleophilic Substitution Studies : Kim Shi Choon and Ikchoon Lee (1975) performed a kinetic study of halogen exchange reactions for diethylcarbamoyl chloride, offering insights into the reactivity of the carbonyl carbon atom. This research is valuable for understanding nucleophilic substitution reactions involving diethylcarbamoyl chloride (Kim Shi Choon & Lee, 1975).

  • Pharmaceutical Applications : Diethylcarbamazine, a derivative of diethylcarbamoyl chloride, is explored by Hawking (1979) for its use in the treatment of filariasis, a parasitic disease. The study provides insight into the pharmaceutical applications of derivatives of diethylcarbamoyl chloride (Hawking, 1979).

  • Rate Constants in Radical Reactions : Musa, Choi, Horner, and Newcomb (1998) studied the kinetics of cyclizations of radicals derived from diethylcarbamoyl chloride. Their findings are significant for understanding radical reactions in organic chemistry (Musa, Choi, Horner, & Newcomb, 1998).

Safety And Hazards

Diethylcarbamoyl chloride is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer .

properties

IUPAC Name

N,N-diethylcarbamoyl chloride
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InChI

InChI=1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
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InChI Key

OFCCYDUUBNUJIB-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)Cl
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Molecular Formula

C5H10ClNO
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DSSTOX Substance ID

DTXSID0052598
Record name Diethylcarbamoyl chloride
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Molecular Weight

135.59 g/mol
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Physical Description

Liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Diethylcarbamoyl chloride
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Boiling Point

186 °C
Record name DIETHYLCARBAMOYL CHLORIDE
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Flash Point

163 - 172 °C, 325-342 °F (OPEN CUP)
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Solubility

SOL IN WATER
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Vapor Density

4.1 (Air= 1)
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Vapor Pressure

0.72 [mmHg]
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Product Name

Diethylcarbamoyl chloride

Color/Form

Liquid

CAS RN

88-10-8
Record name Diethylcarbamoyl chloride
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Record name Diethylcarbamyl chloride
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Melting Point

-32 °C
Record name DIETHYLCARBAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
501
Citations
P Brookes, RJ Terry, J Walker - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… the action of diethylcarbamoyl chloride on l-methyl-2 : 4’-… to react with diethylcarbamoyl chloride under conditions similar … of the ethyl groups in diethylcarbamoyl chloride, but the phenyl…
Number of citations: 18 pubs.rsc.org
I Fleig, AM Thiess - Journal of Occupational and Environmental …, 1978 - journals.lww.com
… Chromosome Investigations of Persons Exposed to Dimethylcarbamoyl Chloride and Diethylcarbamoyl Chloride : Journal of Occupational and Environmental Medicine …
Number of citations: 5 journals.lww.com
MJ D'Souza, DN Kevill - International Journal of Molecular Sciences, 2016 - mdpi.com
… The specific rate for hydrolysis of N,N-diethylcarbamoyl chloride was too high to measure at the 8.5 C convenient for N,N-dimethylcarbamoyl chloride. It was found that the specific rates …
Number of citations: 14 www.mdpi.com
C Len, D Postel, G Ronco, P Villa - Journal of carbohydrate …, 1997 - Taylor & Francis
… Step a: The 3-O-(NN-diethylcarbarnoyl) ester 3 was obtained by condensing compound 1 with NN-diethylcarbamoyl chloride (1.2 equiv) in the presence of finely powdered KOH (2 equiv…
Number of citations: 10 www.tandfonline.com
RA Glaser - 1980 - osti.gov
The air sampling and analytical method for diethylcarbamoyl chloride (DECC) involves collection of the analyte on Porapak P, a styrene-divinylbenzene porous polymer. The samples …
Number of citations: 0 www.osti.gov
N Sato, E Nagano - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… -ce-diiol in the presence of diethylcarbamoyl chloride followed by cleavage of the resulting … diethoxyphosphoryl chloride instead of diethylcarbamoyl chloride. The debenzylation to …
Number of citations: 11 onlinelibrary.wiley.com
N Sato, N Miwa, N Hirokawa - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… trimethylsilyl azide in the presence of diethylcarbamoyl chloride in refluxing acetonitrile. In … azidopyrazines 2, use of diethylcarbamoyl chloride instead of methanesulfonyl chloride did …
Number of citations: 14 pubs.rsc.org
SJ Mehta, GH Hamor - Journal of Pharmaceutical Sciences, 1961 - Elsevier
… (0.11 mole) of N,N-diethylcarbamoyl chloride. The mixture was refluxed for eighteen hours with occasional stirring and then filtered while hot. Evaporation uf chloroform from the filtrate …
Number of citations: 4 www.sciencedirect.com
KS Choon, IC Lee - Journal of the Korean Chemical Society, 1975 - koreascience.kr
… The rate constant for chlorine exchange in N, A-dimethylcarbamoyl chloride is smaller than that of N9 IV-diethylcarbamoyl chloride. This is the same trend as that obtained in the sol …
Number of citations: 0 koreascience.kr
DN Kevill, BJ Best, MJ D'Souza - ORGANIC REACTIVITY …, 1997 - TARTU UNIVERSITY
Number of citations: 5

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